Glutaric acid

C5H8O4

COOH(CH2)3COOH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C5H8O4

COOH(CH2)3COOH

Molecular Weight

InChI

InChI Key

SMILES

solubility

SOLUBILITY IN WATER (G/L): @ 0 DEG: 429; @ 20 DEG: 639; @ 50 DEG: 957; @ 65 DEG: 1118; FREELY SOL IN ABSOLUTE ALCOHOL, ETHER; SOL IN BENZENE, CHLOROFORM; SLIGHTLY SOL IN PETROLEUM ETHER

SOL IN CONCENTRATED SULFURIC ACID

1600.0 mg/mL

Solubility in water, g/100ml at 20 °C: 63.9

Synonyms

Canonical SMILES

As a Precursor in Organic Synthesis

- Glutaric acid serves as a building block in the synthesis of various organic compounds. Researchers utilize it to create:

- Polyesters and polyamides: These polymers find applications in engineering plastics, textiles, and coatings [].

- Ester plasticizers: These additives enhance the flexibility and processability of polymers like PVC [].

- Corrosion inhibitors: Glutaric acid derivatives protect metals from corrosion in various environments [].

In Metabolic Studies

- Glutaric acid is a naturally occurring intermediate in the metabolism of the amino acid lysine in mammals.

- Researchers studying metabolic pathways use glutaric acid to:

As a Tool in Material Science Research

- Glutaric acid's ability to form complexes with various metal ions makes it valuable in material science research. Researchers use it to:

In Environmental Research

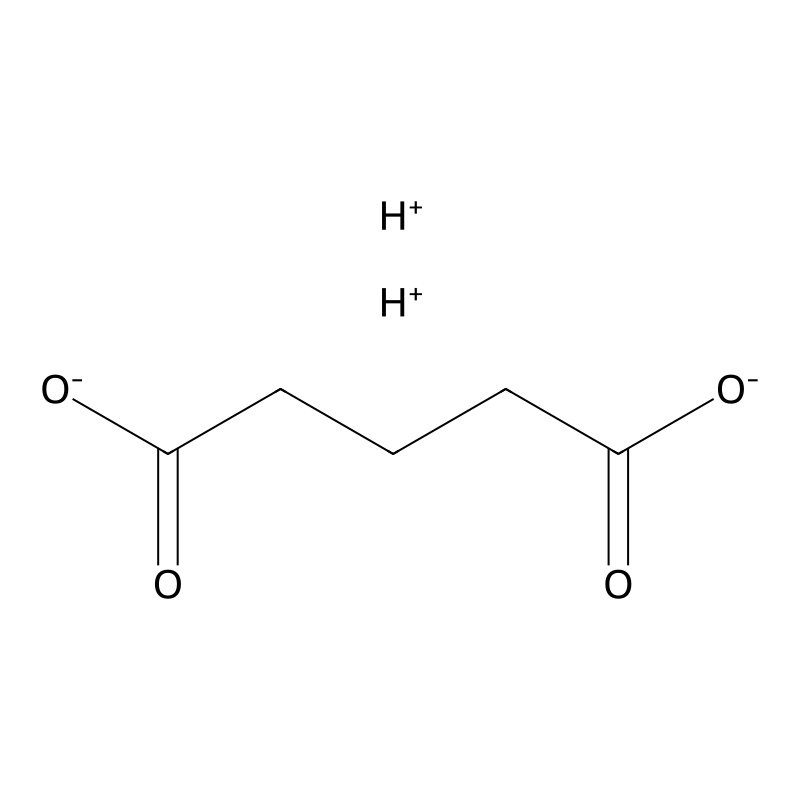

Molecular Structure Analysis

Glutaric acid has a linear structure with a five-carbon chain. Two carboxyl groups (COOH) are attached to the second and fourth carbon atoms (2,4-dicarboxylic acid). This structure influences its solubility and reactivity [].

Key Features:

- Linear aliphatic chain

- Two carboxyl groups

Notable Aspects:

The presence of two carboxyl groups makes glutaric acid a diprotic acid, meaning it can donate two protons in aqueous solution [].

Chemical Reactions Analysis

Glutaric acid can participate in various chemical reactions, including:

- Synthesis: Glutaric acid can be synthesized from various precursors, including cyclopentane, cyclopentanol, and cyclopentanone [].

C5H8 + 5O2 -> C3H6(COOH)2 + 2CO2 + 2H2O (Needs further citation for specific reaction conditions)- Esterification: Reacting glutaric acid with alcohols in the presence of an acid catalyst can produce diesters [].

Decompositon

Thermal decomposition of glutaric acid can yield simpler molecules like carbon dioxide and water (citation needed).

Physical And Chemical Properties Analysis

In biological systems, glutaric acid is a minor intermediate metabolite produced during the breakdown of certain amino acids, including lysine, tryptophan, and hydroxylysine []. However, glutaric acid itself doesn't have a well-defined mechanism of action in healthy organisms.

Glutaric Aciduria

An important area of research is glutaric acid's role in glutaric aciduria type I, a rare inherited disorder. In this condition, a deficiency in the enzyme glutaryl-CoA dehydrogenase leads to the buildup of glutaric acid and related metabolites, which can harm the brain and other organs []. Research focuses on understanding the mechanisms by which these accumulated metabolites cause damage [].

Key Reactions:- Neutralization:

- Esterification:

Glutaric acid plays a significant role in human metabolism. It is involved in the catabolism of lysine and tryptophan. Deficiencies or defects in the enzymes responsible for these metabolic pathways can lead to glutaric aciduria, characterized by elevated levels of glutaric acid in urine and potential neurological damage due to toxic accumulation . The compound's biological activity also extends to its potential role as a metabotoxin when present in excessive amounts.

Glutaric acid can be synthesized through several methods:

- Ring-Opening of Butyrolactone: This involves treating butyrolactone with potassium cyanide to produce a potassium salt of carboxylate-nitrile, which is then hydrolyzed to yield glutaric acid .

- Hydrolysis of Dinitrile: Reacting 1,3-dibromopropane with sodium or potassium cyanide produces a dinitrile that can be hydrolyzed to form glutaric acid .

- Oxidation of Dihydropyran: This method involves oxidizing dihydropyran to synthesize glutaric acid.

- Malonic Ester Synthesis: A less common method where di-iodomethane reacts with diethyl malonate under strong basic conditions .

Glutaric acid has diverse industrial applications:

- Plasticizers: It is used in the production of plasticizers such as 1,5-pentanediol.

- Polymer Manufacturing: Glutaric acid serves as a precursor for polyesters and polyamides, contributing to improved material properties due to its unique chain length .

- Pharmaceuticals: Its derivatives are explored for various pharmaceutical applications.

Research indicates that glutaric acid interacts with various biochemical pathways and compounds. For instance, it has been studied for its potential effects on neurotransmitter metabolism and its role in metabolic disorders related to amino acids . Additionally, studies have explored its reactivity with different electrophiles and its behavior under various chemical conditions.

Glutaric acid shares similarities with other dicarboxylic acids but has unique properties due to its five-carbon structure. Below is a comparison with other related compounds:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Succinic Acid | Four carbon atoms; lower solubility | |

| Adipic Acid | Six carbon atoms; used in nylon production | |

| Maleic Acid | Unsaturated dicarboxylic acid; different reactivity | |

| Fumaric Acid | Isomer of maleic; used in food industry |

Glutaric acid's five-carbon chain provides distinct physical properties and reactivity compared to these compounds, particularly its enhanced solubility and role in specific metabolic pathways .

Lysine Catabolism as the Primary Metabolic Route for Endogenous Glutarate Production

Lysine catabolism represents the principal pathway for endogenous glutarate production in mammals. This essential amino acid is degraded through two distinct pathways: the saccharopine pathway (predominant in liver and peripheral tissues) and the pipecolate pathway (predominant in brain tissue).

The saccharopine pathway begins with the enzyme α-aminoadipate semialdehyde synthase (AASS), a bifunctional enzyme containing two critical domains:

- The N-terminal lysine-ketoglutarate reductase (LKR) domain converts lysine and α-ketoglutarate into saccharopine

- The C-terminal saccharopine dehydrogenase (SDH) domain then converts saccharopine to α-aminoadipate semialdehyde and glutamate

This pathway represents "the main metabolic route for lysine degradation in upper eukaryotes" and ultimately leads to the formation of glutaryl-CoA, which can be cleaved to form glutaric acid.

In contrast, the pipecolate pathway operates predominantly in the brain and begins with α-deamination of lysine rather than ε-deamination. Research using labeled L-lysine has demonstrated that "cerebral L-pipecolate is generated along two pathways: i) a minor proportion retrograde after ε-deamination of L-lysine along the saccharopine pathway, and ii) a major proportion anterograde after α-deamination of L-lysine along the pipecolate pathway". This pathway also eventually leads to glutaryl-CoA formation.

In bacterial systems, alternative pathways exist. For instance, in Escherichia coli, researchers have identified "catabolism of lysine to succinate involving glutarate and L-2-hydroxyglutarate as intermediates". This pathway represents a unique bacterial mechanism for lysine utilization.

Table 1: Comparison of Major Lysine Catabolism Pathways Leading to Glutarate

| Pathway | Primary Location | Initial Reaction | Key Enzymes | Intermediates | Notes |

|---|---|---|---|---|---|

| Saccharopine | Liver, peripheral tissues | ε-deamination | AASS (LKR and SDH domains) | Saccharopine, α-aminoadipate semialdehyde | Main route in mammals |

| Pipecolate | Brain, CNS | α-deamination | L-lysine oxidase, pipecolate oxidase | L-pipecolate, Δ^1-piperideine-6-carboxylate | Predominant in brain |

| Bacterial pathway | Prokaryotes (e.g., E. coli) | Various | CsiD, LhgO, GabT, GabD | Glutarate, L-2-hydroxyglutarate | Recently characterized |

Recent metabolic engineering efforts have leveraged these pathways to produce glutaric acid biotechnologically. For example, researchers have developed "C. glutamicum strain with higher glutaric acid flux" by engineering "11 target genes" to enhance lysine biosynthesis and subsequent conversion to glutaric acid. This approach achieved "the highest glutaric acid titer" reported to date, highlighting the industrial significance of understanding glutarate biosynthesis pathways.

Role of Glutaryl-CoA Dehydrogenase (GCDH) in Mitochondrial β-Oxidation

Glutaryl-CoA dehydrogenase (GCDH) occupies a central position in glutaric acid metabolism, catalyzing the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA and carbon dioxide in the degradative pathway of L-lysine, L-hydroxylysine, and L-tryptophan metabolism. This mitochondrial enzyme belongs to the acyl-CoA dehydrogenase family (ACD) and functions as a homotetramer within the mitochondrial matrix.

The structural organization of GCDH comprises "three domains: an alpha-helical bundle amino-terminal domain, a beta-sheet domain in the middle, and another alpha-helical domain at the carboxyl terminus". The flavin adenine dinucleotide (FAD) cofactor is strategically positioned "at the junction between the middle beta-strand and the carboxyl terminal alpha-helix domain of one subunit and the carboxyl-terminal domain of the neighboring subunit".

GCDH activity is crucial for glutaryl-CoA disposal. When GCDH is deficient, as occurs in glutaric aciduria type 1 (GA1), glutaryl-CoA accumulates and is diverted into alternative metabolic routes:

- Conversion to free glutaric acid via thioesterases

- Formation of glutarylcarnitine via conjugation with carnitine

- Production of 3-hydroxyglutaric acid through alternative pathways

Recent research has revealed sophisticated regulatory mechanisms for GCDH activity. Notably, GCDH can undergo post-translational glutarylation that inhibits its function. Studies show that "glutarylation of GCDH impacts its function, ultimately decreasing lysine oxidation". This represents a feedback mechanism whereby high levels of glutaryl-CoA can inhibit its own metabolism, potentially exacerbating pathological states in GA1.

Peroxisomal metabolism also contributes to glutarate metabolism. Research indicates that "glutaric acid released from peroxisomes during DC11 chain-shortening can enter mitochondria, be activated to CoA by the enzyme succinyl-CoA: glutarate-CoA transferase (SUGCT), and become substrate for glutaryl-CoA dehydrogenase (GCDH)". This interconnection between peroxisomal and mitochondrial metabolism highlights the complex cellular handling of glutaric acid.

Table 2: GCDH Function and Regulation in Glutaric Acid Metabolism

| Aspect | Details | Significance |

|---|---|---|

| Enzymatic reaction | Oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA + CO₂ | Links lysine/tryptophan catabolism to energy metabolism |

| Cofactors | FAD, electron transfer flavoprotein (ETF) | Couples reaction to electron transport chain |

| Localization | Mitochondrial matrix | Centralizes glutaryl-CoA metabolism with energy production |

| Structure | Homotetramer with three domains per subunit | Enables precise substrate recognition |

| Regulation | Post-translational glutarylation | Provides feedback inhibition during substrate excess |

| Clinical relevance | Mutations cause glutaric aciduria type 1 | Leads to neurotoxic accumulation of glutaric acid |

| Metabolic interactions | Interface with peroxisomal metabolism | Expands sources of glutaryl-CoA substrate |

Therapeutic approaches targeting GCDH and related pathways have shown promise in animal models. In glutaryl-coenzyme A dehydrogenase-deficient mice, "low L-lysine diet, but not L-carnitine supplementation, lowered the concentration of glutaric acid in brain, liver, kidney and serum". Furthermore, "L-carnitine supplementation restored the free L-carnitine pool and enhanced the formation of glutarylcarnitine", highlighting multiple approaches to managing glutaric acid accumulation.

Alternative Metabolic Pathways: Tryptophan-Derived Glutarate Synthesis Mechanisms

While lysine catabolism represents the primary route for glutarate production, tryptophan degradation provides an alternative and significant source of this metabolite. Glutarate is "a product of tryptophan and lysine degradation, close to the terminus of the kynurenine pathway".

The tryptophan-to-glutarate pathway begins with the oxidation of tryptophan by tryptophan 2,3-dioxygenase, which catalyzes the rate-limiting step in this process. Research in liver cells from diabetic rats has shown that "oxidation of tryptophan to CO₂ and metabolites of the glutarate pathway was increased 7-fold", indicating that this pathway is metabolically significant and can be regulated by factors such as insulin signaling.

After the initial oxidation step, tryptophan is metabolized through several intermediates in the kynurenine pathway, ultimately leading to the formation of glutaryl-CoA. The pathway involves several key enzymes and intermediate metabolites:

- Tryptophan → N-formylkynurenine (via tryptophan 2,3-dioxygenase)

- N-formylkynurenine → Kynurenine (via formamidase)

- Kynurenine → 3-hydroxykynurenine (via kynurenine 3-monooxygenase)

- 3-hydroxykynurenine → 3-hydroxyanthranilic acid (via kynureninase)

- 3-hydroxyanthranilic acid → 2-amino-3-carboxymuconic semialdehyde

- Eventually leading to glutaryl-CoA formation

Interestingly, the flux through different branches of the tryptophan degradation pathway can be altered in metabolic conditions. In liver cells from diabetic rats, researchers found that "picolinate carboxylase activities of liver cells from diabetic rats were 15-fold greater than those of cells from fed rats", indicating metabolic reprogramming that favors glutarate production.

Recent research has also revealed a novel role for glutarate in T cell function and metabolism. Studies have shown that "glutarate levels increased substantially after T cell activation", suggesting that glutarate may function as a metabolic signal in immune cells.

Table 3: Comparison of Lysine and Tryptophan Pathways to Glutarate

| Feature | Lysine Pathway | Tryptophan Pathway |

|---|---|---|

| Initial enzyme | AASS (saccharopine pathway) | Tryptophan 2,3-dioxygenase |

| Major intermediates | Saccharopine, α-aminoadipate | Kynurenine, 3-hydroxyanthranilic acid |

| Cellular location | Primarily mitochondrial | Cytosolic and mitochondrial |

| Regulation | Substrate availability, enzyme expression | Inflammatory signals, hormonal control |

| Response to metabolic states | Increased during protein catabolism | Enhanced in diabetes, inflammation |

| Contribution to total glutarate | Major source | Significant secondary source |

The regulation of tryptophan metabolism to glutarate is complex and influenced by multiple factors. Research indicates that "chronic insulin deficiency produces changes in both the rate of oxidation and metabolic fate of tryptophan carbon". This reveals that metabolic diseases can significantly impact glutarate production via the tryptophan pathway.

Regulatory Mechanisms of Aminoadipate-Semialdehyde Synthase (AASS) in Lysine Flux Control

Aminoadipate-semialdehyde synthase (AASS) serves as a critical regulatory point in lysine degradation, controlling the entry of lysine into the catabolic pathway. This bifunctional enzyme catalyzes the first two steps of the saccharopine pathway:

- The N-terminal lysine ketoglutarate reductase (LKR) domain condenses lysine and 2-oxoglutarate to form saccharopine

- The C-terminal saccharopine dehydrogenase (SDH) domain catalyzes the oxidation of saccharopine to produce α-aminoadipic semialdehyde and glutamate

Structural studies of the SDH domain have revealed important insights into its function. "In the binary complex, NAD⁺ is bound in the Gly-rich motif of domain I. hAASS-SDH preferentially uses NAD⁺ over NADP⁺, because the anionic Asp512 and bulky Met513 side-chains preclude any possibility to accommodate a 2' ribose phosphate in NADP⁺". This structural feature explains the cofactor preference of the enzyme.

Kinetic studies have determined that the KM values for NAD⁺ and saccharopine are 0.1 mM and 1.3 mM, respectively. These parameters provide insight into the enzyme's catalytic efficiency and substrate affinity.

AASS deficiency results in hyperlysinemia, a condition characterized by "elevated plasma lysine levels that exceed 600 μmol/L and can reach up to 2000 μmol/L". Interestingly, this condition is relatively benign clinically, likely because alternative lysine metabolic pathways can compensate for the deficiency.

Table 4: AASS Structure, Function, and Regulation

| Property | LKR Domain | SDH Domain |

|---|---|---|

| Reaction catalyzed | Lysine + 2-oxoglutarate → Saccharopine | Saccharopine → α-aminoadipic semialdehyde + glutamate |

| Cofactor | NADPH | NAD⁺ |

| KM values | Varies by species | 0.1 mM (NAD⁺), 1.3 mM (saccharopine) |

| Structural features | Rossmann-like fold | Three domains: NAD⁺ binding, substrate binding, active site regulation |

| Regulation | Substrate availability | Conformational changes upon cofactor binding |

| Clinical significance | Mutations cause hyperlysinemia | Potential therapeutic target for pyridoxine-dependent epilepsy |

AASS has emerged as a potential therapeutic target for pyridoxine-dependent epilepsy (PDE), a disorder caused by mutations in ALDH7A1, which encodes α-aminoadipate semialdehyde dehydrogenase, the enzyme immediately downstream of AASS. The therapeutic approach involves "inhibiting the enzyme upstream of ALDH7A1, namely aminoadipate semialdehyde synthase (AASS), to reduce lysine degradation flux".

Tissue-specific differences in lysine catabolism add another layer of complexity to AASS regulation. Research has revealed "discrepancies between cerebral and hepatic L-lysine metabolism" and suggested that "further optimization of treatment could be achieved by exploitation of competition between L-lysine and L-arginine at physiological barriers and enhancement of peroxisomal L-lysine oxidation".

Petrochemical oxidation of cyclohexanol emits nitrous oxides and generates stoichiometric nitrate waste, motivating bio-routes for glutaric acid production [1] [2]. Corynebacterium glutamicum and Pseudomonas putida accommodate high lysine or aminovalerate fluxes, tolerate acidic intermediates, and accept lignocellulose-derived sugars [3] [4]. Yet wild-type strains channel merely trace quantities (<0.5 grams per liter) toward glutarate; current industrial targets exceed 80 grams per liter at yields above 0.6 mole mole-¹ glucose.

Methodological Landscape of Microbial Glutarate Engineering

Early efforts inserted Pseudomonas-derived lysine mono-oxygenase (encoded by the davB gene) and aminovaleramide amido-hydrolase (encoded by the davA gene) into Escherichia coli, obtaining 0.1 grams per liter [5] [6]. Subsequent systems-level interventions integrated metabolic modeling, adaptive laboratory evolution, transcriptomics, and fluxomics to identify rate-limiting reactions and redox bottlenecks [7] [8].

Cutting-Edge Strategies for Pathway Intensification

Metabolic Channeling Strategies in Corynebacterium glutamicum Platforms

Corynebacterium glutamicum naturally accumulates more than 130 grams per liter of L-lysine, positioning it as a superior chassis for glutarate when the aminovalerate conversion steps are streamlined [9] [10]. Three complementary channeling tactics have proven decisive:

- Parallel enzyme tunnels. Constitutive over-expression of gamma-aminobutyrate aminotransferase and glutarate semialdehyde dehydrogenase collapsed intermediate pools, cutting extracellular 5-aminovalerate below the detection threshold [11].

- Allosteric relief. Mutation of glutamate dehydrogenase reduced feedback inhibition on alpha-ketoglutarate, increasing co-substrate availability for the aminotransferase step [12].

- Substrate re-import minimization. Discovery and over-expression of the lysine-derived importer NCgl0464 prevented futile cycling and boosted glutarate yield to 0.70 mole mole-¹ sugars [11] [13].

Table 1 Representative Metabolic Channeling Outcomes in Corynebacterium glutamicum

| Engineered Strain | Fed-Batch Titer (g L-¹) | Yield (mole mole-¹ glucose) | Maximum Productivity (g L-¹ h-¹) | Key Channeling Modification | Source |

|---|---|---|---|---|---|

| GTA-4 | 90.0 [11] [13] | 0.70 [11] | 1.8 [11] | NCgl0464 importer over-expression | 1,13 |

| GA-16 precursor | 61.0 [7] | 0.48 [7] | 0.55 [7] | Promoter swaps for dapA, dapB, lysC | 4 |

| GA-18 final | 105.3 [7] | 0.60 (estimated) | 1.53 [7] | Combined channeling plus exporter up-shift | 4 |

CRISPR-Cas9-Mediated Pathway Optimization in Pseudomonas putida Systems

Pseudomonas putida metabolizes lysine through competing glutaryl-coenzyme A and L-2-hydroxy-glutarate catabolic circuits that siphon carbon from product formation [14] [15]. CRISPR-based genome editing now enables multiplex deletions and tunable repression to reroute flux:

- Dual pathway knockout. Simultaneous deletion of the glutaryl-coenzyme A dehydrogenase gene (gdh) and the glutarate hydroxylase gene (csiD) raised conversion of lysine to glutarate to 0.85 mole mole-¹ while abolishing succinate by-product [14].

- CRISPR interference for essential nodes. Inducible dead-Cas9 repression of the pcaIJ beta-ketoadipate shunt redirected p-coumarate carbon skeletons toward target dicarboxylates without impairing growth [16].

- Promoter refactoring. Replacement of native sigma-70 promoters with IPTG-inducible tac promoters upstream of davB and davA granted dynamic control, minimizing oxidative stress during early exponential phase [17] [3].

Table 2 CRISPR-Enabled Modifications in Pseudomonas putida

| Genetic Intervention | Glutarate Metric | Observation | Source |

|---|---|---|---|

| Δgdh ΔcsiD double deletion | 0.85 mole mole-¹ lysine yield [14] | Eliminated both catabolic routes | 15 |

| dCas9 repression of pcaIJ | 4.39 g L-¹ β-ketoadipate (proxy molecule) [16] | Demonstrated flux redirection feasibility | 23 |

| Multiplex base editor (Cas6-processed guides) | >85% editing success [18] | Enabled parallel knock-ins for glutarate enzymes | 30 |

Co-factor Regeneration Systems Using Nicotinamide Adenine Dinucleotide Oxidase Synergy

Glutarate semialdehyde dehydrogenase requires two oxidized nicotinamide adenine dinucleotide molecules per mole of product; co-factor limitation caps volumetric productivity [19]. Synergistic coupling with water-forming nicotinamide adenine dinucleotide oxidase (encoded by nox) regenerates the oxidized co-factor in situ:

- Stoichiometric balance. In whole-cell bioconversions, introduction of the oxidase decreased exogenous oxidized co-factor requirement by 84% [19].

- High-density biotransformation. Supplementary expression of gabD alongside the oxidase converted 400 millimole per liter aminovalerate to 353 millimole per liter glutarate at 88.3% efficiency [19].

- Extreme substrate loading. At 700 millimole per liter aminovalerate the cascade delivered 528 millimole per liter glutarate, equivalent to 69.7 grams per liter, demonstrating scalability [19].

Table 3 Redox-Coupled Production Metrics

| Substrate (millimole L-¹) | Product (millimole L-¹) | Conversion (%) | Comment | Source |

|---|---|---|---|---|

| 400 aminovalerate | 353 [19] | 88.3 [19] | Optimized pH 8.5, terrific broth | 41 |

| 700 aminovalerate | 528 [19] | 66.0 [19] | Oxygen-rich agitation | 41 |

Transporter Engineering for Enhanced Extracellular Glutarate Secretion

Once cytosolic glutarate exceeds 50 millimole per liter, feedback inhibition of aminotransferase and intracellular acidification constrain further synthesis [7]. Exporter augmentation relieves these pressures:

- Identification of the YnfM exporter. Genome-wide homology searches followed by knockout verification demonstrated that the inner-membrane protein encoded by the ynfM gene is a dedicated glutarate exporter; deletion abolished product formation, while promoter-strengthening restored high titers [7].

- Promoter up-shift. Replacing the native ynfM promoter with the strong H-thirty-six constitutive promoter raised glutarate titers from 61.0 to 105.3 grams per liter in fed-batch fermentation [7].

- Balancing import and export. Concurrent over-expression of the aminovalerate importer NCgl0464 and the glutarate exporter YnfM optimized intracellular flux, eliminating stalemates in lysine-rich media [11] [7].

Table 4 Exporter-Driven Performance Improvements

| Exporter Strategy | Fed-Batch Titer (g L-¹) | Productivity (g L-¹ h-¹) | Yield (mole mole-¹) | Source |

|---|---|---|---|---|

| No exporter engineering | 54.4 [7] | 0.35 [7] | 0.13 [7] | 4 |

| Plasmid-borne ynfM | 61.0 [7] | 0.55 [7] | 0.48 [7] | 4 |

| Chromosomal H-thirty-six-ynfM | 105.3 [7] | 1.53 [7] | 0.60 [7] | 4 |

Physical Description

Liquid, Other Solid; Dry Powder; Liquid

Colorless or white solid; [CAMEO] Fine faintly red crystals; [MSDSonline]

Solid

COLOURLESS CRYSTALS.

Color/Form

COLORLESS CRYSTALS

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

200 °C @ 20 MM HG

303.00 °C. @ 760.00 mm Hg

Heavy Atom Count

Density

1.429 @ 15 °C/4 °C

1.4 g/cm³

LogP

-0.29 (LogP)

-0.29

-0.47/-0.08 (calculated)

Decomposition

Melting Point

97.5-98 °C

95.8 °C

98 °C

UNII

Related CAS

3343-88-2 (mono-hydrochloride salt)

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 150 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 147 of 150 companies with hazard statement code(s):;

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

MEDICATION (VET): GLUTARIC ACID & P-AMINOBENZOIC ACID BLOCKED NET FLUID SECRETION CAUSED BY CHOLERA TOXIN OR THE HEAT-STABLE ENTEROTOXIN OF ESCHERICHIA COLI. THE TISSUE EXAMINED WAS LIGATED JEJUNAL LOOPS IN WEANLING PIGS.

AGENT IN ANIMAL DIABETES & BIOCHEMICAL RESEARCH

Vapor Pressure

0.00000288 [mmHg]

Pictograms

Corrosive

Other CAS

68603-87-2

68937-69-9

Metabolism Metabolites

Wikipedia

Phosphoenolpyruvic_acid

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Food additives -> Flavoring Agents

Environmental transformation -> Pesticide transformation products (metabolite, successor)

Methods of Manufacturing

OXIDATION OF CYCLOPENTANONE WITH 50% NITRIC ACID IN THE PRESENCE OF VANADIUM PENTOXIDE OR WITH AIR IN THE PRESENCE OF A CATALYST; BY-PRODUCT IN THE PRODUCTION OF ADIPIC ACID FROM CYCLOHEXANE BY OXIDATION WITH AIR & NITRIC ACID

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing

Utilities

Plastics Material and Resin Manufacturing

Textiles, apparel, and leather manufacturing

Petroleum Lubricating Oil and Grease Manufacturing

Pentanedioic acid: ACTIVE

15,000 CU M/HR OFFGAS CONTAINING 10-15% SULFUR DIOXIDE & 0.5-2 MG H2S/CU M IS SCRUBBED IN 4 SUCCESSIVE PACKED COLUMNS @ 35 °C WITH 40-55 CU M/HR 30% AQ GLUTARIC ACID.

A COMPOSITION FOR NEUTRALIZING OR DESTROYING A SUSCEPTIBLE VIRUS ON INFECTED TISSUE OF A LIVING MAMMAL CONTAINS AN EFFECTIVE CONCN OF GLUTARIC ACID IN PHARMACEUTICAL VEHICLE AS WELL AS PAPER OR CLOTH COATED OR IMPREGNATED WITH THE VIRUCIDE.

GLUTARIC ACID MAY BE AN ESSENTIAL PRECURSOR IN THE BIOSYNTHESIS OF BIOTIN BY A SPECIES OF AGROBACTERIUM.

Analytic Laboratory Methods

Interactions

Dates

Balaraman et al. Catalytic transformation of alcohols to carboxylic acid salts and H2 using water as the oxygen atom source. Nature Chemistry, doi: 10.1038/nchem.1536, published online 6 January 2013 http://www.nature.com/nchem